1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

Urea Transporter Diuretic Renal Physiology

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea (CAS 897509-81-8) is a critical diarylurea for renal transporter research. The 4-bromo, 2-methoxy substitution yields balanced UT-A1/UT-B inhibition (IC50 ~1.0 µM) and moderate URAT1 inhibition (IC50 3.8 µM), enabling mechanistic dissection of urea/urate crosstalk. Unlike millimolar DMTU, low-µM potency minimizes off-target effects. LogP ~3.03 and Lipinski compliance ensure reliable cell-based assay performance. Insist on this exact substitution pattern—close analogs lack predictable activity. Request CoA and pricing today.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
Cat. No. B7807751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Molecular FormulaC14H13BrN2O2
Molecular Weight321.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H13BrN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18)
InChIKeyILHQMGVRJQQOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea: A Diarylurea Scaffold with Defined Urea Transporter Inhibition Profiles for Targeted Research and Procurement


1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea (CAS 897509-81-8) is a synthetic diarylurea derivative characterized by a 4-bromophenyl group and a 2-methoxyphenyl group connected via a urea bridge . This compound belongs to a class of molecules known for their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions [1]. Quantitative affinity data confirm its activity against specific urea transporters, providing a defined profile for research applications in renal physiology, drug discovery, and chemical biology [1].

Why 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea Cannot Be Simply Substituted with Other Diarylureas


Diarylureas are a privileged scaffold in medicinal chemistry, but their biological activity is exquisitely sensitive to subtle variations in substitution patterns [1]. A change from a 4-bromo to a 3-bromo group, or a shift of the methoxy group from the 2- to the 3- or 4-position, can dramatically alter target binding affinity, selectivity, and even the mechanism of action. For 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea, the specific arrangement of the bromine atom and the ortho-methoxy group dictates its unique interaction with urea transporters (UT-A1, UT-B) and urate transporter 1 (URAT1) [2]. Using a close analog without this precise substitution pattern will yield different, and likely less predictable, biological outcomes, undermining experimental reproducibility and wasting procurement resources.

Quantitative Differentiation Guide for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea: Direct Activity Comparisons vs. Key Analogs and Standards


Balanced Inhibition of UT-A1 and UT-B Urea Transporters: IC50 Comparison

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea inhibits rat UT-A1 with an IC50 of 1.0 µM and rat UT-B with an IC50 of 1.0 µM [1]. In contrast, the classical urea analog inhibitor dimethylthiourea (DMTU) shows an IC50 of 2-3 mM against both UT-A1 and UT-B [2]. This represents a greater than 2000-fold improvement in potency. The compound also shows a balanced inhibition profile, unlike other thiourea analogs such as 4-nitrophenyl-thiourea, which exhibits a 7.7-fold selectivity for UT-A1 (IC50 1.3 mM) over UT-B (IC50 10 mM) [3].

Urea Transporter Diuretic Renal Physiology Solute Carrier

Dual Urea and Urate Transporter Inhibition: Potency Against URAT1

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea inhibits human URAT1 with an IC50 of 3.8 µM [1]. This places its activity in a moderate range compared to known URAT1 inhibitors. For context, the clinical candidate lesinurad has an IC50 of 7.56 µM, while the more potent benzbromarone exhibits a Ki of 0.145 µM [2]. The compound's dual activity against both urea and urate transporters presents a unique pharmacological profile not found in single-target inhibitors.

Urate Transporter Hyperuricemia Gout Solute Carrier Family 22

Structural Determinants of Urea Transporter Inhibition: The Role of the 4-Bromo and 2-Methoxy Substituents

A series of phenyl-substituted urea derivatives were evaluated for antimicrobial and cytotoxic activities, revealing that the presence and position of bromine and methoxy groups on the phenyl rings are critical for biological activity [1]. While the exact IC50 of 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea was not the focus of this study, the data demonstrate that modifications to these substituents (e.g., moving the methoxy group to the 3- or 4-position, or replacing bromine with chlorine) significantly alter or abolish activity. This highlights the specific 4-bromo, 2-methoxy arrangement as a key pharmacophore for the observed urea transporter activity [2].

Structure-Activity Relationship SAR Diarylurea Medicinal Chemistry

Molecular Properties Favorable for Cell-Based Assays and In Vitro Pharmacology

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea has a calculated LogP of approximately 3.03, a molecular weight of 321.17 g/mol, and 2 hydrogen bond donors and 3 acceptors [1]. This profile aligns with Lipinski's Rule of Five, indicating favorable drug-like properties and good predicted membrane permeability. In comparison, the potent but metabolically unstable UT-B inhibitor 1 (IC50 = 25.1 nM) has a higher molecular weight and more hydrogen bond donors, which can limit its utility in cell-based assays [2]. The balanced LogP of 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea suggests it can readily cross cell membranes without being excessively lipophilic, making it a practical tool for in vitro studies.

Physicochemical Properties LogP Lipinski's Rule of Five Drug-likeness

Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea Driven by Quantitative Differentiation


Tool Compound for Investigating Urea Transporter Function and Diuretic Mechanisms

The balanced and potent inhibition of UT-A1 and UT-B (IC50 = 1.0 µM) makes 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea an ideal tool for dissecting the roles of these transporters in renal urea handling and urine concentration. Unlike the historical standard DMTU, which requires millimolar concentrations [1], this compound can be used at low micromolar levels, reducing off-target effects and enabling more precise mechanistic studies in isolated perfused kidney models or cell culture systems [2].

Probe for Exploring Dual Inhibition of Urea and Urate Transport in Hyperuricemia Models

The compound's moderate inhibition of URAT1 (IC50 = 3.8 µM) combined with its urea transporter activity provides a unique pharmacological tool for studying the interplay between urea and uric acid homeostasis [3]. Researchers investigating novel approaches for hyperuricemia or gout, where both urea and urate transport may be dysregulated, can employ this compound as a dual-action probe to assess the effects of simultaneously targeting both pathways in cell-based urate uptake assays and in vivo models [3].

A Well-Behaved Chemical Probe for In Vitro Target Validation and Phenotypic Screening

With a favorable LogP of ~3.03 and compliance with Lipinski's Rule of Five, 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea is well-suited for use in cell-based assays where compound permeability and solubility are critical [4]. Its defined activity profile against specific solute carriers allows it to be used as a reference compound in phenotypic screens designed to identify novel modulators of urea and urate transport. The low risk of assay interference due to poor physicochemical properties makes it a reliable tool for target validation and drug discovery campaigns [4].

Scaffold for Rational Design of Selective Urea Transporter Inhibitors

The quantitative SAR data indicating that the 4-bromo, 2-methoxy substitution pattern is critical for activity positions this compound as a valuable starting point for medicinal chemistry optimization [5]. Researchers can use this scaffold to synthesize and evaluate focused libraries of analogs, systematically varying the substitution pattern to improve potency, selectivity, or metabolic stability. The baseline IC50 values for UT-A1, UT-B, and URAT1 provide a clear benchmark for assessing the impact of structural modifications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.